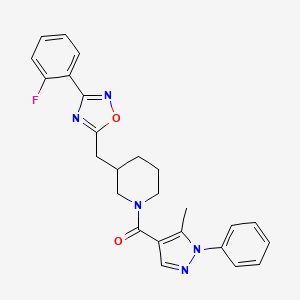
(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C25H24FN5O2 and its molecular weight is 445.498. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C23H24FN5O2
This structure incorporates multiple functional groups that contribute to its biological activity.
1. Antimicrobial Activity :
Research indicates that oxadiazole derivatives exhibit antimicrobial properties. Compounds similar to the target molecule have shown effectiveness against various bacterial strains, suggesting that the oxadiazole moiety plays a critical role in antimicrobial activity.
2. Anti-inflammatory Properties :
Compounds containing pyrazole and oxadiazole rings have been studied for their anti-inflammatory effects. They may inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory process. Some derivatives have demonstrated IC50 values significantly lower than standard anti-inflammatory drugs, indicating potent activity .
3. Anticancer Potential :
The presence of the oxadiazole and pyrazole moieties has been linked to anticancer properties in several studies. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis .
Table 1: Summary of Biological Activities
Notable Research Findings
- Antimicrobial Efficacy : A study on similar oxadiazole compounds reported significant inhibition of bacterial growth, highlighting the importance of the 1,2,4-oxadiazole ring in enhancing antimicrobial activity.
- Inflammation Reduction : In vivo studies demonstrated that pyrazole derivatives exhibited anti-inflammatory effects comparable to established COX inhibitors, with reduced side effects such as gastrointestinal irritation .
- Cytotoxicity Against Cancer Cells : Research on pyrazole-containing compounds revealed their ability to target cancer cells effectively. For instance, one study found that a related compound had an IC50 value against A431 cancer cells significantly lower than that of doxorubicin, indicating superior efficacy .
Properties
IUPAC Name |
[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN5O2/c1-17-21(15-27-31(17)19-9-3-2-4-10-19)25(32)30-13-7-8-18(16-30)14-23-28-24(29-33-23)20-11-5-6-12-22(20)26/h2-6,9-12,15,18H,7-8,13-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPQPIKVCNCJBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














